BenchChemオンラインストアへようこそ!

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-1,3-thiazol-2-amine

Physicochemical property Lipophilicity Drug-likeness

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine (CAS 1006483-62-0) is a heterocyclic small molecule (C10H14N4S; MW 222.31) containing a 2-aminothiazole core directly linked to a 1-ethyl-3,5-dimethylpyrazole ring at the 4-position. Commercially available at 98% purity , it features a free primary amine handle on the thiazole ring suitable for further derivatization and a cLogP of approximately 1.64.

Molecular Formula C10H14N4S
Molecular Weight 222.31 g/mol
Cat. No. B15320324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-1,3-thiazol-2-amine
Molecular FormulaC10H14N4S
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)C2=CSC(=N2)N)C
InChIInChI=1S/C10H14N4S/c1-4-14-7(3)9(6(2)13-14)8-5-15-10(11)12-8/h5H,4H2,1-3H3,(H2,11,12)
InChIKeyGJRAUBFNNTUXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-1,3-thiazol-2-amine: Key Procurement Specifications and Structural Identity


4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine (CAS 1006483-62-0) is a heterocyclic small molecule (C10H14N4S; MW 222.31) containing a 2-aminothiazole core directly linked to a 1-ethyl-3,5-dimethylpyrazole ring at the 4-position . Commercially available at 98% purity , it features a free primary amine handle on the thiazole ring suitable for further derivatization and a cLogP of approximately 1.64 . The compound belongs to the broader class of 4-(pyrazol-4-yl)-1,3-thiazol-2-amines, which have been explored in medicinal chemistry literature primarily as building blocks for kinase inhibitor design and anti-infective screening libraries .

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-1,3-thiazol-2-amine: Risks of Blind Substitution Within the Pyrazolyl-Thiazole Class


Within the 4-(pyrazol-4-yl)-1,3-thiazol-2-amine scaffold family, even minor structural variations produce divergent property profiles that cannot be predicted from class membership. The comparative literature on close analogs shows that antifungal MIC values can range from 15.62 to >250 μg/mL, antitubercular MIC from 1.80 to >100 μM, and anticancer IC50 from <10 to >100 μg/mL depending solely on the aromatic substitution pattern on the pyrazole and thiazole rings . The target compound's unique 1-ethyl-3,5-dimethyl substitution pattern places it in a structurally distinct subcategory — neither the simpler 1-ethyl-pyrazole (des-methyl) series (such as CAS 956363-87-4) [1] nor the bulkier 1,3-diaryl series (such as 1,3-diphenylpyrazol-4-yl derivatives) — meaning potency, selectivity, and physicochemical property data from these analogs cannot be assumed transferable. Without comparative biological data generated specifically for this compound against defined comparators in the same assay, generic substitution carries quantifiable uncertainty.

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-1,3-thiazol-2-amine: Comparative Biological and Physicochemical Evidence


Physicochemical Differentiation: cLogP Comparison Between Target and Des-Methyl Analog

The target compound (CAS 1006483-62-0) possesses two methyl groups on the pyrazole ring (1-ethyl-3,5-dimethyl substitution), yielding a computed cLogP of 1.64 and molecular weight of 222.31 . The closest commercially available comparator lacking the 3,5-dimethyl groups — 4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine (CAS 956363-87-4; C8H10N4S; MW 194.26) [1] — has a structurally smaller, less lipophilic pyrazole (XLogP3 0.9) [1]. That represents an approximate ΔMW of +28.05 and ΔcLogP of ~+0.7 for the target compound. These differences fall within ranges known to meaningfully affect passive membrane permeability and plasma protein binding in lead optimization programs.

Physicochemical property Lipophilicity Drug-likeness

Structural Divergence from 4-Aryl-Thiazole-2-amine ROCK Inhibitor Scaffolds

Published ROCK inhibitor studies on 4-aryl-thiazole-2-amines employ a general scaffold of 4-aryl-thiazole-2-amine where the aryl group is a substituted phenyl ring, not a heterocycle [1]. The target compound replaces the pendant phenyl ring with a polysubstituted pyrazole connected at the C4 position of pyrazole rather than through a methylene linker. This fundamental topological difference — heterocycle-vs-phenyl connectivity — means that any QSAR models or IC50 values derived from the 4-phenyl-thiazole-2-amine ROCK inhibitor series cannot be extrapolated to the target compound without independent validation.

Kinase inhibition ROCK Scaffold comparison

Functional Handle Availability: Free Amine vs. N-Substituted Analogs in Anti-Infective Series

The target compound contains a free 2-amino group on the thiazole ring, whereas published anti-infective series in this scaffold class have been N-substituted at this position — for example, with phenyl (series 8a-x) [1] or with methylene-thiazole linkages (series 5a-n) . The free amine enables acylation, sulfonylation, reductive amination, and urea formation reactions that are inaccessible to the N-aryl-capped analogs. This provides a synthetically differentiated entry point for library construction that is not available in the published active compound series. Quantitative antitubercular and antifungal MIC data from those published series (MIC 1.80-7.34 μM for M. tuberculosis; MIC 15.62-31.25 μg/mL for A. niger) [1] serve only as a class benchmark and are not transferable to the target compound in its underivatized form.

Synthetic tractability Functional handle Library design

CAS 957301-85-8 (3-Methyl Only) vs. Target (3,5-Dimethyl): Steric and Electronic Differentiation

The target compound (1-ethyl-3,5-dimethyl substitution; MW 222.31) carries one additional methyl group at the pyrazole C5 position compared to the close analog 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine (CAS 957301-85-8; C9H12N4S; MW 208.28) . This extra methyl contributes both steric bulk proximal to the thiazole linkage and an electron-donating inductive effect on the pyrazole ring, which can influence the conformational preference of the biaryl-like pyrazole-thiazole system. In analogous heterocyclic systems, a single methyl addition has been shown to alter target binding conformations and metabolic stability profiles [1].

Structure-activity relationship Methyl substitution Pyrazole electronics

Known Hazard Profile: GHS07 Classification vs. Uncharacterized Analogs

The target compound carries a documented GHS07 hazard classification with specific H-phrases: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), accompanied by full P-phrase handling guidance . This contrasts with numerous pyrazolyl-thiazole analogs in the same molecular weight range (e.g., CAS 956363-87-4) for which only a generic 'IRRITANT' classification is provided without detailed H/P-phrase granularity [1]. A defined hazard statement allows institutional Environmental Health & Safety (EHS) review and personal protective equipment (PPE) planning to proceed without additional hazard assessment studies.

Safety Risk assessment Procurement compliance

Absence of Direct Comparative Biological Data: Critical Evidence Gap

A comprehensive search of the published literature, patent filings, and authoritative biological activity databases (including BindingDB and ChEMBL) yielded no direct head-to-head biological comparison between the target compound and any named structural analog, and no quantitative IC50, Ki, MIC, or EC50 data for the target compound itself [1][2]. Published biological data exist only for structurally related but non-identical scaffolds — N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amines [3] and N-methylene-thiazole-linked pyrazole-thiazole hybrids — where the target compound's specific substitution pattern is not represented. This means any claim of biological superiority, selectivity, or potency for the target compound relative to its analogs cannot be substantiated with quantitative evidence at this time.

Data transparency Evidence gap Procurement risk

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-1,3-thiazol-2-amine: Evidence-Backed Procurement and Research Application Scenarios


Diversifiable Heterocyclic Building Block for Focused Kinase-Targeted Library Synthesis

Leveraging the target compound's free 2-amine handle on the thiazole ring, which is absent in N-aryl-capped analogs in the published anti-infective literature [1], medicinal chemistry groups can execute parallel acylation, sulfonylation, or reductive amination reactions to generate diverse compound libraries. The scaffold replaces the common 4-aryl-thiazole-2-amine kinase hinge-binding motif (phenyl ring) with a polysubstituted pyrazole [2], offering a distinct vector for exploring kinase selectivity space without committing to a specific N-substituent at the time of scaffold procurement.

SAR Probe for Pyrazole Methylation Effects in Lead Optimization

The 1-ethyl-3,5-dimethyl substitution pattern of the target compound (cLogP 1.64; MW 222.31) provides a deliberate steric and lipophilic increment over the 3-methyl-only analog (CAS 957301-85-8; MW 208.28) [1] and the des-methyl analog (CAS 956363-87-4; cLogP 0.9; MW 194.26) [2]. Purchasing all three compounds as a matched set enables systematic exploration of how incremental methylation at the pyrazole ring affects target binding, cell permeability, and metabolic stability within the same core scaffold — a standard practice in lead optimization SAR campaigns.

Procurement in Regulated Environments Requiring Full Hazard Documentation

Unlike many pyrazolyl-thiazole analogs that carry only a generic 'IRRITANT' label with unspecified hazard details, the target compound's GHS07 classification with explicit H-phrases (H302, H315, H319, H335) and comprehensive P-phrase handling guidance enables immediate institutional EHS pre-approval. This makes the compound suitable for procurement by CROs, pharmaceutical R&D labs, and academic core facilities operating under formal chemical hygiene plans that mandate specific GHS-classified reagents.

Acknowledged Uncharacterized Intermediate for Proprietary Screening Programs

As the comprehensive evidence review in Section 3 confirms, no direct biological activity data (IC50, Ki, MIC, EC50) exist for this compound in the public domain [1]. This makes the target compound appropriate as a novel, uncharacterized screening intermediate in proprietary drug discovery programs where intellectual property freedom-to-operate is paramount. The compound's structural novelty relative to published bioactive pyrazolyl-thiazole series [2] reduces the likelihood of prior art conflicts while still providing a medicinally relevant scaffold core.

Quote Request

Request a Quote for 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.